
2-Tert-butoxy-4-cyclopropoxy-N,N-dimethylpyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tert-butoxy-4-cyclopropoxy-N,N-dimethylpyridin-3-amine is an organic compound with the molecular formula C14H22N2O2 and a molecular weight of 250.34 g/mol . This compound is characterized by the presence of tert-butoxy and cyclopropoxy groups attached to a pyridine ring, along with N,N-dimethylamine functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butoxy-4-cyclopropoxy-N,N-dimethylpyridin-3-amine typically involves multi-step organic reactions. One common approach is to start with a pyridine derivative and introduce the tert-butoxy and cyclopropoxy groups through nucleophilic substitution reactions. The N,N-dimethylamine group can be introduced via reductive amination or alkylation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis or catalytic processes may be employed to enhance reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
2-Tert-butoxy-4-cyclopropoxy-N,N-dimethylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring or the substituent groups, leading to partially or fully reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine ring or the substituent groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
2-Tert-butoxy-4-cyclopropoxy-N,N-dimethylpyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of pyridine derivatives with biological targets.
Medicine: Research into potential pharmaceutical applications may explore its use as a lead compound for drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound’s properties make it useful in the development of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-Tert-butoxy-4-cyclopropoxy-N,N-dimethylpyridin-3-amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The tert-butoxy and cyclopropoxy groups may enhance its binding affinity and specificity. The N,N-dimethylamine functionality can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Tert-butoxy-4-methoxy-N,N-dimethylpyridin-3-amine
- 2-Tert-butoxy-4-ethoxy-N,N-dimethylpyridin-3-amine
- 2-Tert-butoxy-4-propoxy-N,N-dimethylpyridin-3-amine
Uniqueness
2-Tert-butoxy-4-cyclopropoxy-N,N-dimethylpyridin-3-amine is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior compared to similar compounds with different alkoxy groups.
Propiedades
Fórmula molecular |
C14H22N2O2 |
|---|---|
Peso molecular |
250.34 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-N,N-dimethyl-2-[(2-methylpropan-2-yl)oxy]pyridin-3-amine |
InChI |
InChI=1S/C14H22N2O2/c1-14(2,3)18-13-12(16(4)5)11(8-9-15-13)17-10-6-7-10/h8-10H,6-7H2,1-5H3 |
Clave InChI |
DGTOFXSBDDDKKX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=NC=CC(=C1N(C)C)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


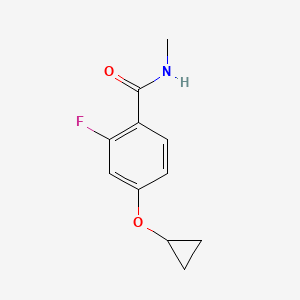
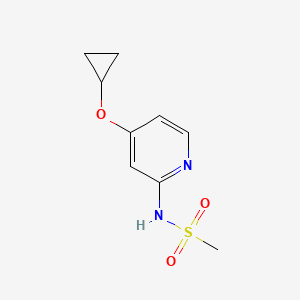

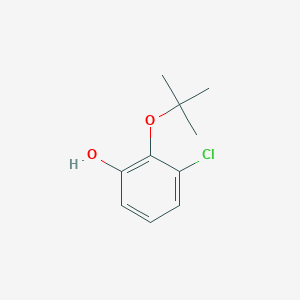
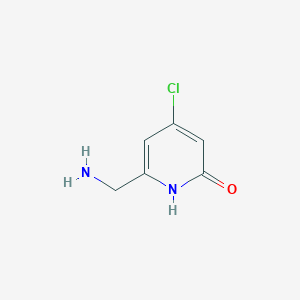
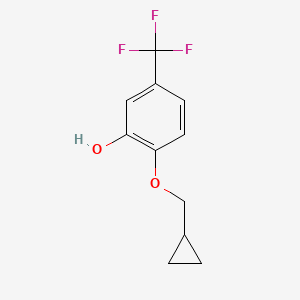

![(2-[(4-Methoxyphenyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14844741.png)
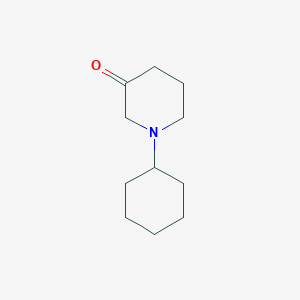
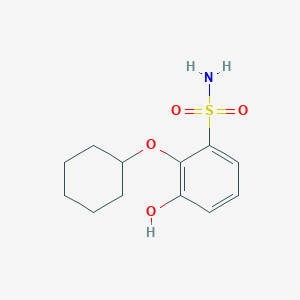
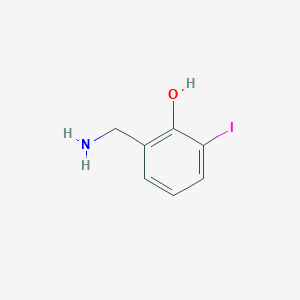

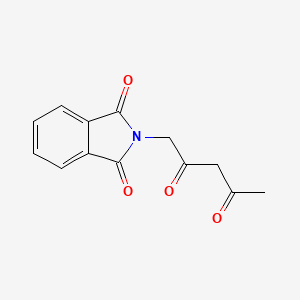
![[3-Amino-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B14844766.png)
